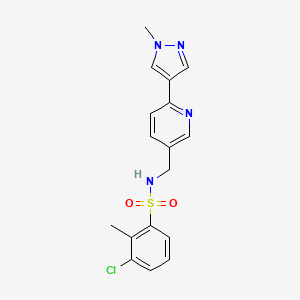

3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-12-15(18)4-3-5-17(12)25(23,24)21-9-13-6-7-16(19-8-13)14-10-20-22(2)11-14/h3-8,10-11,21H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHDLMJRRSSZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core aromatic structures. One common approach is the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: The aromatic rings can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Reduced aromatic compounds.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives inhibited cancer cell growth by inducing apoptosis and disrupting metabolic pathways in cancerous cells .

1.2 Enzyme Inhibition

This compound's structural characteristics suggest potential as an enzyme inhibitor. For example, sulfonamides are known to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are critical in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The design of new sulfonamide derivatives has been aimed at enhancing their inhibitory potency against these enzymes .

Pharmacological Studies

2.1 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, making them candidates for further development as antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2.2 Anti-inflammatory Effects

Studies have indicated that certain benzenesulfonamide derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Structural Analysis and Synthesis

3.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions. For instance, the synthesis may start from commercially available sulfonamides followed by selective chlorination and methylation steps .

3.2 Crystal Structure Studies

Understanding the crystal structure of related compounds can provide insights into their biological activity and binding interactions with target proteins. X-ray crystallography has been employed to elucidate the three-dimensional arrangements of atoms in these compounds, aiding in the rational design of more potent analogs .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range. |

| Study B | Enzyme Inhibition | Reported effective inhibition of acetylcholinesterase with a Ki value indicating high potency compared to standard drugs. |

| Study C | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, supporting further development as an antibiotic candidate. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide with structurally or functionally related compounds.

3-Methyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 35)

- Core Structure : Pyrrole-2-carboxamide.

- Substituents :

- Trifluoromethylpyridine at position 4.

- 1-Methylpyrazole-ethyl group at position 1.

- Molecular Weight : 392 g/mol (ESIMS m/z (M+1): 392) .

- Key Data :

- Comparison :

Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)

- Core Structure: Benzoquinazolinone.

- Substituents :

- (1S,2S)-2-hydroxycyclohexyl group.

- Shared pyridinylmethyl-methylpyrazole moiety with the target compound.

- Biological Activity :

- Comparison: The quinazolinone core and hydroxycyclohexyl group differentiate it from the benzenesulfonamide scaffold.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core Structure: Pyrazolo[3,4-d]pyrimidine with chromenone and benzenesulfonamide groups.

- Substituents: Fluorinated chromenone-ethyl chain. Methylbenzenesulfonamide.

- Molecular Weight : 589.1 g/mol .

- Key Data :

- Melting point: 175–178°C.

- Solid-state stability inferred from crystallinity.

- Comparison: The pyrazolo-pyrimidine core and chromenone substituent introduce complexity absent in the target compound. The shared sulfonamide group may influence solubility or pharmacokinetics .

Discussion of Key Differences

- Core Scaffolds: The target’s benzenesulfonamide differs from pyrrole-carboxamide (Compound 35), quinazolinone (Benzoquinazolinone 12), and pyrazolo-pyrimidine (), impacting target selectivity and binding modes.

- Substituent Effects: Chloro-methyl vs. Trifluoromethyl: The latter may improve metabolic stability but reduce polarity. Hydroxycyclohexyl (Benzoquinazolinone 12): Likely critical for M1 mAChR allosteric modulation.

- Biological Activity: While Benzoquinazolinone 12 shows validated mAChR activity, the target compound’s function remains speculative without direct assay data.

Biological Activity

3-Chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound exhibits its biological activity primarily through the inhibition of specific kinase pathways, which are crucial in the regulation of cell proliferation and survival. Recent studies have indicated that compounds containing a pyrazole moiety can inhibit various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The presence of the pyridine ring enhances the compound's affinity for certain biological targets, contributing to its potency.

Anticancer Properties

Numerous studies have investigated the anticancer properties of pyrazole derivatives, including this compound. For instance, research has shown that compounds with similar structures can effectively inhibit the growth of various cancer cell lines such as:

In vitro studies demonstrated that this compound significantly reduced cell viability in these cancer types, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are responsible for the synthesis of pro-inflammatory mediators.

Case Study 1: Efficacy in Lung Cancer Models

A study conducted by Xia et al. involved administering the compound to lung cancer models, where it was observed to induce significant apoptosis in tumor cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Case Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound led to a marked decrease in the levels of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.